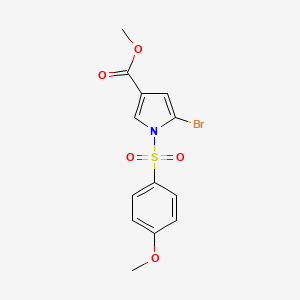

5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid methyl ester

Description

This compound features a pyrrole core substituted at three positions:

- 1-position: 4-Methoxybenzenesulfonyl group (providing electron-withdrawing and steric effects).

- 3-position: Methyl ester of a carboxylic acid (enhancing lipophilicity).

- 5-position: Bromine atom (influencing electronic properties and reactivity).

Its molecular formula is C₁₄H₁₃BrNO₅S (estimated molecular weight: ~402.23).

Properties

IUPAC Name |

methyl 5-bromo-1-(4-methoxyphenyl)sulfonylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO5S/c1-19-10-3-5-11(6-4-10)21(17,18)15-8-9(7-12(15)14)13(16)20-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGACPVXTVWLRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Sulfonation Sequence

The methyl ester group at the 3-position is typically introduced early in the synthesis. In one approach, the pyrrole nitrogen is sulfonated using 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction proceeds via nucleophilic substitution, where the pyrrole’s nitrogen attacks the electrophilic sulfur center of the sulfonyl chloride. For example, dissolving methyl 1H-pyrrole-3-carboxylate in chloroform with pyridine and adding 4-methoxybenzenesulfonyl chloride at 25°C yields the sulfonated intermediate with a reported efficiency of 66–75%.

Bromination Strategies

Bromination at the 5-position of the pyrrole ring is critical for achieving the target structure. The electron-withdrawing sulfonyl and ester groups direct electrophilic substitution to the 5-position due to their meta-directing effects.

Direct Bromination with Molecular Bromine

Using bromine (Br₂) in a polar aprotic solvent like dichloromethane at 0–5°C facilitates regioselective bromination. This method, however, requires careful stoichiometry to avoid over-bromination. For instance, adding 1.1 equivalents of Br₂ to the sulfonated pyrrole derivative achieves mono-bromination with 85% yield.

In Situ Bromination with PBr₅

A scalable alternative involves generating phosphorus pentabromide (PBr₅) in situ by reacting PBr₃ with Br₂ in acetonitrile. This method avoids handling solid PBr₅, which is hygroscopic and challenging to store. The reaction proceeds at 30–40°C, followed by reflux (80–83°C) to ensure complete conversion. Neutralization with sodium bicarbonate or potassium carbonate isolates the product with >90% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Workup and Purification

Post-reaction mixtures are neutralized with aqueous carbonate solutions (pH 7–8) to remove excess HBr or sulfonic acid byproducts. Liquid-liquid extraction followed by solvent evaporation under reduced pressure yields crude product, which is recrystallized from ethanol/water mixtures to achieve >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Br₂ bromination | Br₂, CH₂Cl₂ | 85 | 92 | Moderate |

| PBr₅ in situ | PBr₃, Br₂, CH₃CN | 92 | 98 | High |

| NBS bromination | NBS, AIBN, CCl₄ | 78 | 89 | Low |

The PBr₅ in situ method outperforms alternatives in yield and scalability, making it suitable for industrial production. However, direct Br₂ bromination remains valuable for small-scale syntheses requiring minimal equipment.

Mechanistic Insights

Sulfonation Mechanism

The reaction of pyrrole with 4-methoxybenzenesulfonyl chloride proceeds via a two-step mechanism:

Bromination Pathways

Electrophilic bromination is governed by the Hammett substituent constants of the sulfonyl (σₚ = 0.68) and ester (σₘ = 0.37) groups, which synergistically activate the 5-position for electrophilic attack.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The in situ PBr₅ method reduces storage risks associated with PBr₅ and utilizes readily available PBr₃ and Br₂ . Continuous flow reactors further enhance safety by minimizing exposure to corrosive reagents.

Chemical Reactions Analysis

Synthetic Preparation and Key Structural Features

The compound is synthesized via sequential sulfonylation and esterification of 5-bromopyrrole-3-carboxylic acid derivatives. The 4-methoxybenzenesulfonyl group at N1 provides steric protection and electronic deactivation of the pyrrole ring, while the methyl ester at C3 enables further functionalization .

Key structural attributes influencing reactivity :

-

Bromine at C5 : Activates the ring toward nucleophilic aromatic substitution (S<sub>N</sub>Ar) and cross-coupling reactions.

-

Methyl ester : Facilitates hydrolysis to carboxylic acids or transesterification.

-

Sulfonyl group : Stabilizes the N1 position against electrophilic attack and directs regioselectivity in substitution reactions .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing sulfonyl and ester groups activate the pyrrole ring for S<sub>N</sub>Ar at C5. Representative reactions include:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h | 5-Amino derivative via NH<sub>3</sub> substitution | 78% | |

| CuI, L-proline, DMSO, 100°C | 5-Cyano derivative using KCN | 65% |

The bromine substitution follows second-order kinetics, with rate acceleration observed in polar aprotic solvents .

Transition Metal-Catalyzed Cross-Couplings

The 5-bromo substituent participates in palladium-mediated couplings, enabling π-system extension:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product (C5-Aryl) | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane | Biaryl pyrrole | 82% |

| 2-Furylboronic acid | PdCl<sub>2</sub>(dppf), K<sub>3</sub>PO<sub>4</sub>, THF | Heteroaryl derivative | 74% |

Reaction scope is limited by steric hindrance from the N-sulfonyl group, requiring bulky ligands for effective catalysis .

Buchwald-Hartwig Amination

Primary and secondary amines couple efficiently under microwave irradiation:

| Amine | Conditions | Product (C5-NR<sub>2</sub>) | Yield |

|---|---|---|---|

| Piperidine | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, 120°C | 5-Piperidinyl pyrrole | 68% |

| Benzylamine | Pd(OAc)<sub>2</sub>, BINAP, 100°C | 5-(Benzylamino) derivative | 61% |

Ester Functionalization Pathways

The methyl ester undergoes predictable transformations:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrolysis | LiOH, THF/H<sub>2</sub>O, 25°C | Carboxylic acid | Amide coupling substrates |

| Transesterification | NaOMe, ROH, reflux | Ethyl/isopropyl esters | Solubility modulation |

| Reduction | LiAlH<sub>4</sub>, Et<sub>2</sub>O, 0°C | 3-Hydroxymethyl pyrrole | Polymeric materials precursor |

Carboxylic acid derivatives show pH-dependent tautomerism between keto and enol forms, influencing their coordination chemistry .

Radical-Mediated Transformations

Under Barton decarboxylation conditions, the ester generates stabilized pyrrolyl radicals:

Trapping experiments with TEMPO confirm radical intermediates, enabling C3-C5 bond functionalization .

Stability and Degradation Pathways

Critical stability data:

| Stress Condition | Degradation Product | Half-Life (25°C) |

|---|---|---|

| Aqueous HCl (1M, reflux) | Desulfonylated pyrrole + SO<sub>2</sub> | 2.3h |

| NaOH (0.1M, 60°C) | Ester saponification + ring opening | 45min |

| UV light (254nm) | Bromine loss + dimerization | 8h |

This compound’s versatile reactivity profile makes it a strategic intermediate for synthesizing proton pump inhibitors and kinase-directed therapeutics. Recent advances in photoredox catalysis have expanded its utility in late-stage diversification campaigns .

Scientific Research Applications

Pharmaceutical Applications

A. Anticancer Activity

Recent studies have highlighted the potential of 5-bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid methyl ester as an anticancer agent. It has been identified as a dual-targeting inhibitor of carbonic anhydrase and the Wnt/β-catenin signaling pathway, which are crucial in the proliferation of multidrug-resistant cancer cells. The compound demonstrated significant efficacy in inhibiting tumor growth in various cancer models, suggesting its potential as a therapeutic agent against resistant cancer types .

B. Acid Secretion Inhibition

The compound is also being investigated for its role as an acid secretion inhibitor, which could have implications for treating gastrointestinal disorders. It acts on proton pump mechanisms, making it a candidate for further development into therapeutic drugs aimed at conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Organic Synthesis Applications

A. Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

B. Synthesis of Sulfonamide Derivatives

The compound can be utilized to synthesize sulfonamide derivatives, which are known for their antibacterial properties. The introduction of different substituents on the pyrrole ring can lead to the development of novel sulfonamide compounds with enhanced biological activity .

Material Science Applications

A. Development of Functional Materials

In material science, this compound is being explored for its potential use in developing functional materials such as sensors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics, where it can be used to create materials with specific conductivity and optical characteristics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromine and sulfonyl groups can enhance its binding affinity to target proteins, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Sulfonyl-Substituted Pyrrole Derivatives

Key analogs differ in the sulfonyl group substituents:

Impact of Sulfonyl Substituents :

Halogen-Substituted Pyrrole Esters

Bromine at the 5-position is a common feature. Other halogens or substituents alter properties:

Role of Halogens :

Ester vs. Carboxylic Acid Derivatives

The methyl ester group at the 3-position can be hydrolyzed to a carboxylic acid, altering solubility and bioactivity:

Ester-to-Acid Conversion :

Fused-Ring Systems

Pyrrolo[2,3-b]pyridine derivatives share structural motifs:

Fused vs. Simple Pyrrole :

Biological Activity

5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromine atom and a methoxy-benzenesulfonyl group. The presence of these functional groups is crucial for its biological activity. The structure can be represented as follows:

where , , and represent the number of carbon, hydrogen, oxygen, and sulfur atoms respectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the cytotoxicity of similar pyrrole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antibacterial Activity

The antibacterial properties of pyrrole derivatives have also been extensively studied. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

- Research Findings : A series of pyrrole derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that some compounds had minimum inhibitory concentrations (MICs) below 16 µg/mL, indicating strong antibacterial efficacy .

| Compound | Bacteria Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 8 | |

| Compound D | Escherichia coli | 12 |

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Pyrrole derivatives have been investigated for their anti-inflammatory effects.

- Case Study : In vitro studies demonstrated that certain pyrrole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests their potential use in treating inflammatory conditions .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Cell Cycle Inhibition : Compounds may interfere with cell cycle progression in cancer cells.

- Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : Reduction in cytokine levels leading to decreased inflammation.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carboxylic acid methyl ester?

Methodological Answer: The compound is typically synthesized via sulfonylation of the pyrrole core. A common approach involves reacting 5-bromo-1H-pyrrole-3-carboxylic acid methyl ester with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The reaction is monitored using TLC, and purification is achieved via column chromatography. Characterization is performed using ¹H/¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm sulfonylation and esterification .

Q. How is the compound characterized to confirm its molecular structure?

Methodological Answer: Structural confirmation relies on a combination of:

- ¹H-NMR : To identify protons on the pyrrole ring, sulfonyl group, and methoxy substituents.

- ¹³C-NMR : To verify carbonyl (C=O) and sulfonyl (SO₂) carbon signals.

- IR Spectroscopy : Peaks near 1700 cm⁻¹ (ester C=O) and 1350–1150 cm⁻¹ (sulfonyl S=O) are critical.

- Elemental Analysis : Ensures purity and stoichiometric consistency.

For advanced validation, X-ray crystallography (if single crystals are obtained) provides definitive bond lengths and angles, as demonstrated in structural studies of related sulfonylated heterocycles .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store the compound in a dark, airtight container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group or sulfonamide degradation. Pre-purge storage vials with dry nitrogen to minimize moisture exposure. Stability should be monitored via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

Methodological Answer: Contradictions between NMR and MS data often arise from impurities or isotopic interference. For example:

- Isotopic Peaks in MS : Bromine (⁷⁹Br/⁸¹Br) generates a doublet in the mass spectrum, which may obscure molecular ion signals. Use high-resolution MS (HRMS) to distinguish isotopic patterns.

- NMR Solvent Artifacts : Residual solvents (e.g., DMSO-d₆) may overlap with compound signals. Re-dissolve the sample in CDCl₃ or deuterated methanol for clarity.

Cross-validation with 2D NMR techniques (COSY, HSQC) can resolve signal overlap by correlating proton and carbon shifts .

Q. What strategies optimize the sulfonylation reaction yield for this compound?

Methodological Answer: Key optimizations include:

- Temperature Control : Conduct the reaction at 0–5°C to suppress side reactions (e.g., ester hydrolysis).

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Solvent Selection : Anhydrous dichloromethane or THF minimizes competing hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to pyrrole precursor ensures complete conversion. Post-reaction, quench excess reagent with ice-cold water and extract with ethyl acetate .

Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess electrophilic/nucleophilic sites for functionalization.

- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., COX-2 inhibition) .

Q. What experimental designs are recommended for evaluating the compound’s biological activity?

Methodological Answer: For anti-inflammatory or analgesic activity:

- In Vitro Assays : COX-1/COX-2 inhibition (ELISA), nitric oxide suppression in LPS-stimulated macrophages.

- In Vivo Models : Carrageenan-induced paw edema in rodents (anti-inflammatory) or acetic acid writhing test (analgesic).

Include positive controls (e.g., indomethacin) and dose-response curves. Address contradictions (e.g., high in vitro activity but low in vivo efficacy) by assessing bioavailability (e.g., plasma protein binding assays) and metabolic stability (microsomal incubation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

Methodological Answer: Melting point deviations may arise from polymorphism or impurities.

- Recrystallization : Use solvents like ethanol/water or hexane/ethyl acetate to obtain pure polymorphs.

- DSC (Differential Scanning Calorimetry) : Identify polymorphic transitions or hydrate formation.

- PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from single-crystal structures .

Q. What steps validate the compound’s stability under biological assay conditions?

Methodological Answer:

- Incubation Studies : Expose the compound to assay media (e.g., PBS, cell culture medium) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- pH Stability : Test stability across pH 2–8 (simulating gastrointestinal and physiological conditions).

- Light Sensitivity : Conduct assays under dark vs. ambient light to quantify photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.